dimethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Overview
Description
Dimethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C21H23NO7S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.11952325 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Polyfunctional Fused Heterocyclic Compounds
A study by Hassaneen et al. (2003) explored the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, which are crucial intermediates for pharmaceuticals. This research highlights the versatility of heterocyclic chemistry in creating complex structures potentially relevant for the synthesis of compounds similar to dimethyl 2-{[(2-ethoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, demonstrating the importance of such methodologies in drug development and synthetic chemistry (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
Application in Heterocyclic Amine Synthesis
The work by Iwanami (1971) on the reaction of acetylenecarboxylic acid with amines further underscores the intricate chemistry involved in synthesizing compounds with potentially similar properties to this compound. The study revealed how intramolecular hydrogen bonding facilitates the stability of enamine structures, critical for the design and synthesis of new heterocyclic compounds (Iwanami, 1971).
Novel Polyfunctionally Substituted Indeno[2,1-b]thiophene Compounds
Fu and Wang (2008) conducted research on synthesizing novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones. Their work illustrates the potential for creating structurally diverse and functionally rich compounds that may find applications in material science and pharmaceuticals, similar to the focus compound's potential uses (Fu & Wang, 2008).
Synthesis and Characterization of Thiophene Derivatives
Sahu et al. (2015) reported on the synthesis and characterization of tetrasubstituted thiophenes, providing insights into the methods for creating thiophene-based compounds. This research is pertinent for understanding the synthetic pathways that could be applied to the synthesis of this compound derivatives, with potential applications in various scientific fields (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Properties
IUPAC Name |
dimethyl 2-[[2-(2-ethoxyphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S/c1-4-28-13-7-5-6-8-14(13)29-11-16(23)22-19-18(21(25)27-3)17-12(20(24)26-2)9-10-15(17)30-19/h5-8,12H,4,9-11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIRYUNXUXAZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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